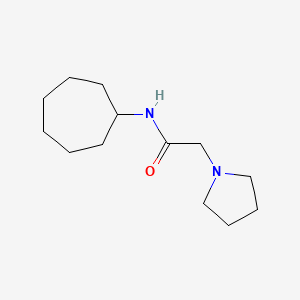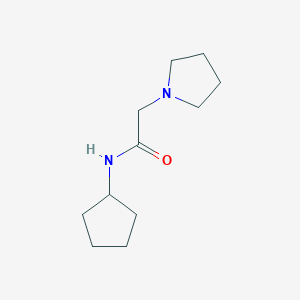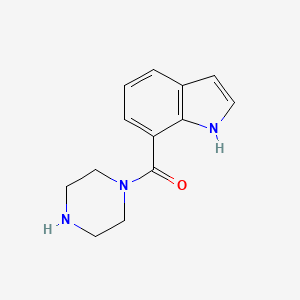
1H-indol-7-yl(piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indol-7-yl(piperazin-1-yl)methanone, also known as 7-MeO-DAP, is a chemical compound that belongs to the family of indoleamines. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 1H-indol-7-yl(piperazin-1-yl)methanone is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. These receptors are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
In animal studies, 1H-indol-7-yl(piperazin-1-yl)methanone has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. Additionally, 1H-indol-7-yl(piperazin-1-yl)methanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 1H-indol-7-yl(piperazin-1-yl)methanone in lab experiments is its ability to selectively activate specific serotonin receptors, which allows researchers to study the effects of these receptors on various physiological and behavioral processes. However, one limitation of using 1H-indol-7-yl(piperazin-1-yl)methanone is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1H-indol-7-yl(piperazin-1-yl)methanone. One potential direction is the development of new therapeutic agents based on the structure of 1H-indol-7-yl(piperazin-1-yl)methanone for the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 1H-indol-7-yl(piperazin-1-yl)methanone and its potential for off-target effects. Finally, more research is needed to determine the long-term safety and efficacy of 1H-indol-7-yl(piperazin-1-yl)methanone in humans.
Synthesis Methods
The synthesis of 1H-indol-7-yl(piperazin-1-yl)methanone involves a multistep process that starts with the reaction of 2,3-dihydro-1H-indole with piperazine in the presence of a catalyst such as palladium on carbon. The resulting product is then reacted with paraformaldehyde to yield 1H-indol-7-yl(piperazin-1-yl)methanol. Finally, the methanol group is converted to a ketone group using a reagent such as acetic anhydride to obtain 1H-indol-7-yl(piperazin-1-yl)methanone.
Scientific Research Applications
1H-indol-7-yl(piperazin-1-yl)methanone has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and to enhance cognitive function in healthy individuals. Additionally, 1H-indol-7-yl(piperazin-1-yl)methanone has been studied for its potential antidepressant and anxiolytic effects.
properties
IUPAC Name |
1H-indol-7-yl(piperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13(16-8-6-14-7-9-16)11-3-1-2-10-4-5-15-12(10)11/h1-5,14-15H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCKLQLBUOVEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC3=C2NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indol-7-yl(piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7517911.png)
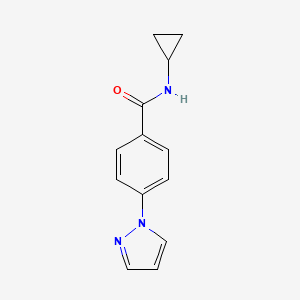
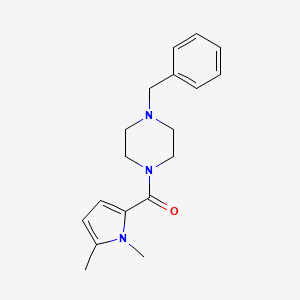
![4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide](/img/structure/B7517941.png)
![1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B7517952.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7517960.png)
![[4-(Benzimidazol-1-yl)phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7517972.png)
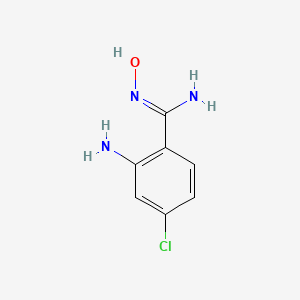
![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)
![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)
![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)
